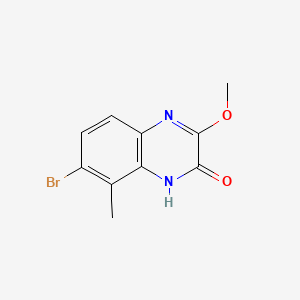![molecular formula C15H15N3O B13938801 1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13938801.png)
1-(Benzofuran-2-yl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- is a heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is part of the broader class of pyrazoloazepines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- can be achieved through various synthetic routes. One common method involves the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using either microwave-assisted or conventional heating methods The microwave-assisted method offers the advantage of shorter reaction times and higher yields
Analyse Chemischer Reaktionen
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or azepine rings .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in various scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antioxidant and antibacterial agent . Studies have demonstrated its ability to selectively inhibit the growth of certain bacterial strains, such as Neisseria gonorrhoeae . Additionally, its antioxidant properties have been evaluated using assays like DPPH and ORAC .
Wirkmechanismus
The mechanism of action of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in oxidative stress and bacterial growth . The exact molecular targets and pathways can vary depending on the specific biological context, but they generally involve interactions with cellular components that regulate oxidative stress and microbial proliferation.
Vergleich Mit ähnlichen Verbindungen
PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines . These compounds share a similar core structure but differ in their substituents and specific biological activities. For example, pyrazolo[3,4-b]pyridines have been studied for their anticancer properties, while pyrazolo[3,4-b]quinolines have shown activity against various cancer cell lines . The uniqueness of PYRAZOLO[3,4-B]AZEPINE, 1-(2-BENZOFURANYL)-1,4,5,6,7,8-HEXAHYDRO- lies in its specific combination of pyrazole and azepine rings, which confer distinct biological activities and synthetic versatility.
Eigenschaften
Molekularformel |
C15H15N3O |
|---|---|
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
1-(1-benzofuran-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C15H15N3O/c1-2-7-13-11(5-1)9-14(19-13)18-15-12(10-17-18)6-3-4-8-16-15/h1-2,5,7,9-10,16H,3-4,6,8H2 |
InChI-Schlüssel |
LVQJZYJCPITORK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC2=C(C1)C=NN2C3=CC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarbonitrile](/img/structure/B13938721.png)


![Bis-[2-(tert-butoxycarbonylamino)ethyl]-(2-aminoethyl)amine](/img/structure/B13938733.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione, 8-methyl-](/img/structure/B13938742.png)

![1-[4-(5-Chloro-2-benzothiazolyl)-1-piperidinyl]ethanone](/img/structure/B13938757.png)
![tert-Butyl 2-bromo-1-methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B13938765.png)
![3-(5-{5-Bromofuran-2-yl}-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13938770.png)
![1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one](/img/structure/B13938773.png)
![4-[(2-Bromoacetyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13938779.png)

![4-[({[3-(Propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13938798.png)
